molecular formula C12H22O14S B12739540 Trehalose 2-sulfate CAS No. 141923-45-7

Trehalose 2-sulfate

Cat. No.: B12739540
CAS No.: 141923-45-7
M. Wt: 422.36 g/mol
InChI Key: WVFKPISWLUJJIJ-LIZSDCNHSA-N
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Description

Trehalose 2-sulfate is a sulfated derivative of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its role in protecting cells against various stress conditions, such as desiccation, heat, and oxidation. The addition of a sulfate group to trehalose enhances its chemical properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trehalose 2-sulfate can be synthesized through enzymatic sulfonation reactions. The process involves the transfer of a sulfonate group (-SO3H) to the hydroxyl group of trehalose. This reaction is typically catalyzed by sulfotransferases, using 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as the sulfonate donor . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that express the necessary sulfotransferases. These microorganisms can be cultured in bioreactors, where the sulfonation reaction is carried out under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trehalose 2-sulfate primarily undergoes sulfonation reactions. It can also participate in other chemical reactions typical of sulfated sugars, such as hydrolysis and substitution reactions.

Common Reagents and Conditions:

Major Products: The major product of the sulfonation reaction is this compound itself. Hydrolysis can yield trehalose and inorganic sulfate, while substitution reactions can produce various derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Trehalose 2-sulfate can be compared with other sulfated sugars, such as:

    Sucrose 6-sulfate: Another sulfated disaccharide with similar stabilizing properties but different structural features.

    Glucose 6-sulfate: A monosaccharide sulfate with distinct chemical behavior and applications.

    Maltose 6-sulfate: Similar to this compound but with a different glycosidic linkage and sulfate position.

This compound is unique due to its specific glycosidic linkage and the position of the sulfate group, which confer distinct chemical and biological properties .

Properties

CAS No.

141923-45-7

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-5(15)7(17)9(19)11(23-3)25-12-10(26-27(20,21)22)8(18)6(16)4(2-14)24-12/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

WVFKPISWLUJJIJ-LIZSDCNHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)O)O)O

Origin of Product

United States

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